Fingolimod phosphate

S1P1 receptor agonism EC50 determination GPCR pharmacology

Fingolimod phosphate is the active, first-in-class S1P receptor agonist. It is essential for studying S1P1,3,4,5 pharmacology without cellular kinase activation. Its defined IC50 profile (S1P1: 2.1 nM) and 6-9 day half-life make it the benchmark reference for new S1P modulators. Suitable for bioanalysis and CNS studies.

Molecular Formula C19H34NO5P
Molecular Weight 387.5 g/mol
CAS No. 402615-91-2
Cat. No. B023677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFingolimod phosphate
CAS402615-91-2
Synonyms2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol 1-(Dihydrogen Phosphate);  2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol Mono(dihydrogen phosphate) Ester;  FTY720-P;  FTY-P;  Fingolimod phosphate
Molecular FormulaC19H34NO5P
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N
InChIInChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)
InChIKeyLRFKWQGGENFBFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Fingolimod Phosphate (CAS 402615-91-2) Procurement Guide for S1P Receptor Pharmacology Research


Fingolimod phosphate (FTY720-P, CAS 402615-91-2) is the active phosphorylated metabolite of the prodrug fingolimod (FTY720), formed in vivo via phosphorylation by sphingosine kinase 2 (SK2) [1]. It functions as a potent sphingosine 1-phosphate (S1P) receptor modulator, binding with high affinity to S1P1, S1P3, S1P4, and S1P5 receptors (with no activity at S1P2) to induce receptor internalization and degradation [2]. Fingolimod phosphate is the direct molecular entity responsible for the immunomodulatory effects observed with fingolimod therapy in multiple sclerosis and is essential for in vitro studies requiring the active S1P receptor agonist [3].

Why Fingolimod Phosphate Cannot Be Substituted with Prodrug Fingolimod or Alternative S1P Modulators in Experimental Settings


Substituting fingolimod phosphate with its unphosphorylated prodrug fingolimod in in vitro assays introduces confounding variables due to the requirement for sphingosine kinase-mediated activation, which varies across cell types and experimental systems [1]. Fingolimod itself lacks pharmacological activity at S1P receptors until phosphorylated, and its conversion efficiency depends on endogenous SK2 expression levels and stereoselective phosphorylation of the pro-S hydroxymethyl group [2]. Similarly, newer S1P receptor modulators (siponimod, ozanimod, ponesimod) exhibit distinct receptor selectivity profiles, divergent elimination half-lives, and differing signaling bias properties that preclude direct experimental substitution without altering study outcomes [3]. The quantitative evidence below establishes precisely where fingolimod phosphate differs from these comparators.

Quantitative Differentiation of Fingolimod Phosphate from Prodrug and Alternative S1P Receptor Modulators


Receptor Binding Potency: Fingolimod Phosphate S1P1 EC50 Comparison with ASP4058

Fingolimod phosphate exhibits sub-nanomolar potency at human S1P1 (EC50 = 1.4 nM, 95% CI: 0.58–3.5 nM) with 5.3-fold greater potency than the next-generation comparator ASP4058 (EC50 = 7.4 nM, 95% CI: 4.1–13 nM) when evaluated under identical assay conditions [1]. Both compounds showed no detectable activity at S1P2. Fingolimod phosphate also demonstrated high potency at S1P5 (EC50 = 0.86 nM) and S1P4 (EC50 = 2.2 nM), whereas ASP4058 was markedly less potent at S1P4 (EC50 = 2300 nM) [1].

S1P1 receptor agonism EC50 determination GPCR pharmacology

Receptor Degradation Kinetics: Fingolimod Phosphate Induces Sustained S1P1 Internalization and Degradation

Fingolimod phosphate initiates long-term internalization of the S1P1 receptor that culminates in proteasomal degradation, whereas the endogenous ligand S1P induces only short-term internalization followed by receptor recycling to the plasma membrane [1]. This functional antagonism mechanism is unique to fingolimod phosphate among S1P1 ligands and is essential for its immunomodulatory efficacy, as it depletes surface S1P1 expression on lymphocytes and prevents egress from secondary lymphoid tissues [2].

S1P1 internalization receptor degradation functional antagonism

Receptor Subtype Selectivity: Fingolimod Phosphate S1P3 Activity Versus Second-Generation Modulators

Fingolimod phosphate activates S1P1, S1P3, S1P4, and S1P5 receptors, with EC50 values at S1P3 of approximately 2.9–3 nM [1]. This S1P3 activity is absent in second-generation modulators siponimod and ozanimod, which were deliberately designed to spare S1P3 due to its association with cardiac conduction abnormalities and bradycardia [2]. The S1P3 activity of fingolimod phosphate constitutes both a differentiation point and a known liability that necessitates first-dose monitoring in clinical use, but also provides a broader pharmacological tool for studying S1P3-mediated signaling in experimental contexts [2].

S1P receptor selectivity off-target activity cardiac safety

Elimination Half-Life: Fingolimod Phosphate Terminal Half-Life Comparison with Next-Generation S1P Modulators

Fingolimod phosphate exhibits a terminal elimination half-life of 6–9 days (144–216 hours), with steady-state pharmacokinetics reached only after 1–2 months of daily dosing [1]. This prolonged half-life differs substantially from siponimod (t½ = 22–36 hours) and ponesimod (t½ = 33 hours), reflecting distinct pharmacokinetic profiles within the S1P modulator class [2]. The extended half-life of fingolimod phosphate is a direct consequence of extensive tissue distribution and slow metabolic clearance, and this parameter directly influences experimental washout periods and recovery of lymphocyte counts in animal models [1].

pharmacokinetics half-life drug washout

Activation Requirement: Fingolimod Phosphate Is the Direct Active Species Bypassing Kinase Dependency

Fingolimod phosphate is the direct, pre-formed active metabolite that does not require phosphorylation by sphingosine kinases (SK1 or SK2) to exert S1P receptor agonism, unlike its prodrug counterpart fingolimod [1]. Fingolimod exhibits contrasting behavior as a non-turnover inhibitor of SK1 but a substrate for SK2, with stereoselective phosphorylation of the pro-S hydroxymethyl group required to generate (S)-FTY720-P in vivo [2]. The use of fingolimod phosphate in vitro eliminates variability introduced by cell-type-specific SK2 expression levels and kinase activity, ensuring consistent and reproducible receptor activation [1].

prodrug activation sphingosine kinase in vitro assay

Recommended Research Applications for Fingolimod Phosphate Based on Differentiated Properties


In Vitro S1P1 Receptor Agonism Studies Requiring Direct Activation Without Kinase Dependency

Fingolimod phosphate is the optimal compound for in vitro S1P1 receptor activation assays because it eliminates the confounding requirement for sphingosine kinase-mediated phosphorylation that would be necessary with the prodrug fingolimod. As demonstrated by its EC50 of 1.4 nM at human S1P1 [1], fingolimod phosphate provides direct, reproducible agonism independent of variable SK2 expression across different cell lines. This application is essential for GPCR signaling studies, receptor internalization assays, and screening campaigns where consistent target engagement is required.

S1P1 Receptor Degradation and Functional Antagonism Mechanistic Studies

Fingolimod phosphate uniquely induces long-term S1P1 receptor internalization leading to proteasomal degradation, in contrast to the recycling phenotype observed with the endogenous ligand S1P [2]. This property makes fingolimod phosphate an essential tool compound for investigating the molecular mechanisms of sustained receptor downregulation, polyubiquitinylation pathways, and the downstream functional consequences of prolonged S1P1 depletion on lymphocyte trafficking and endothelial barrier function.

Multi-S1P Receptor Subtype Profiling and Comparative Selectivity Studies

With demonstrated agonist activity at S1P1 (EC50 = 1.4 nM), S1P3 (EC50 ≈ 2.9 nM), S1P4 (EC50 = 2.2 nM), and S1P5 (EC50 = 0.86 nM) [1], fingolimod phosphate serves as a reference pan-S1P modulator (excluding S1P2) for profiling novel compounds against the S1P receptor family. Its broader receptor engagement profile contrasts with the restricted selectivity of second-generation modulators such as siponimod and ozanimod (S1P1/S1P5 only) and ponesimod (S1P1 only) [3], making fingolimod phosphate the appropriate comparator when evaluating compounds intended for broader S1P receptor pharmacology.

Long-Acting S1P Modulator Pharmacodynamics in Chronic In Vivo Models

The 6–9 day terminal half-life of fingolimod phosphate [4] supports its use in chronic in vivo experimental autoimmune encephalomyelitis (EAE) models and other long-term pharmacology studies where sustained S1P receptor modulation and prolonged lymphopenia are required. This extended pharmacokinetic profile contrasts with shorter-acting modulators (siponimod t½ = 22–36 hours; ponesimod t½ = 33 hours) [5], enabling researchers to model the sustained pharmacodynamic effects characteristic of once-daily fingolimod therapy in clinical practice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fingolimod phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.